![molecular formula C12H10N4O B2437582 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one CAS No. 1396572-28-3](/img/structure/B2437582.png)
2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one” is a derivative of pyridazinone, which is a heterocyclic compound containing nitrogen atoms at positions 1 and 2 in a six-membered ring and an oxygen atom at position 3 . Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and an oxygen atom .Aplicaciones Científicas De Investigación
Preparation and Pharmacological Potential
The synthesis of novel heterocyclic compounds using 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one as a precursor has been explored in several studies. One such investigation led to the formation of unique pyrazole-o-aminonitriles, which were further used to create previously unreported pyrazolo[3,4-d]pyrimidines and 2-arylpyrazolo[3,4-d]1,2,4-triazolo[5,1-f]pyrimidines. These compounds are anticipated to exhibit significant chemical and pharmacological activities, suggesting a broad spectrum of potential scientific research applications beyond conventional drug usage, such as in the development of new chemical entities with possible therapeutic effects (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Antimicrobial Properties
Another study focused on the antibacterial and antifungal capacities of new pyrazolo[3,4-d]pyridazin derivatives, revealing that certain compounds exhibited high antimicrobial activities against both Gram-negative and Gram-positive bacteria, as well as fungi. This indicates the potential use of this compound derivatives in the development of new antimicrobial agents, which could be particularly valuable in addressing the growing issue of antibiotic resistance (E. Akbas & Í. Berber, 2005).
Anticancer Activity Evaluation
Research into the antitumor properties of N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone, which could be synthesized using similar heterocyclic scaffolds, has shown that some compounds exhibit significant activity against various carcinoma cell lines. This suggests potential applications in cancer research and the development of new oncological therapies, highlighting the diverse scientific applications of this compound derivatives beyond their initial chemical interest (Wael S. I. Abou-Elmagd et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Pyridazinone derivatives, including “2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one”, may continue to be a focus of research due to their wide range of pharmacological activities . Future research may explore new synthesis methods, investigate their mechanisms of action, and assess their safety and efficacy in various applications.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-4-2-3-5-10(8)16-7-9-6-13-14-12(17)11(9)15-16/h2-7H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHCUGGUVMVSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C3C=NNC(=O)C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2437499.png)
![Methyl 3-(cyclohexanecarboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2437502.png)
![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)

![6-Propyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2437508.png)
![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2437509.png)
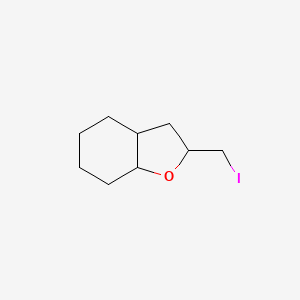
![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2437513.png)
![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)
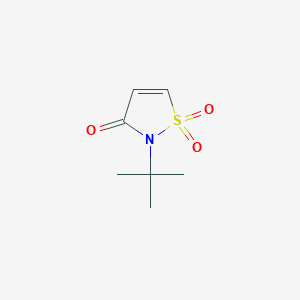
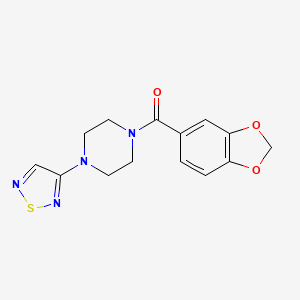
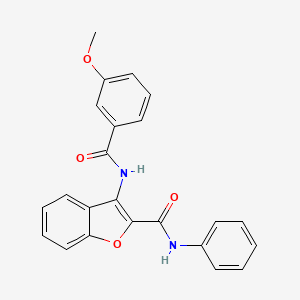
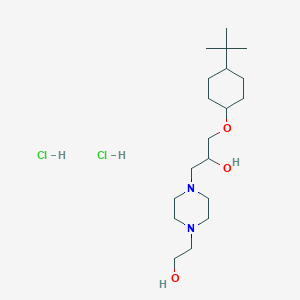
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2437521.png)